n-Methoxy-n,3,3-trimethylbutanamide

Lipophilicity Chromatographic retention Partition coefficient

N-Methoxy-N,3,3-trimethylbutanamide (CAS 626238-28-6) is a Weinreb amide — an N-methoxy-N-methyl amide — derived from 3,3-dimethylbutanoic acid (tert-butylacetic acid). With molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 Da, it belongs to the privileged class of N-methoxy-N-methylamides that serve as indispensable acylating agents for the controlled, single-step synthesis of ketones and aldehydes from carboxylic acid precursors without the over-addition that plagues direct organometallic additions to esters or acid chlorides.

Molecular Formula C8H17NO2
Molecular Weight 159.229
CAS No. 626238-28-6
Cat. No. B2392332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methoxy-n,3,3-trimethylbutanamide
CAS626238-28-6
Molecular FormulaC8H17NO2
Molecular Weight159.229
Structural Identifiers
SMILESCC(C)(C)CC(=O)N(C)OC
InChIInChI=1S/C8H17NO2/c1-8(2,3)6-7(10)9(4)11-5/h6H2,1-5H3
InChIKeyQKVOZKAFNVZNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N,3,3-trimethylbutanamide (CAS 626238-28-6): A Sterically Hindered Weinreb Amide for Controlled Ketone Synthesis


N-Methoxy-N,3,3-trimethylbutanamide (CAS 626238-28-6) is a Weinreb amide — an N-methoxy-N-methyl amide — derived from 3,3-dimethylbutanoic acid (tert-butylacetic acid) . With molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 Da, it belongs to the privileged class of N-methoxy-N-methylamides that serve as indispensable acylating agents for the controlled, single-step synthesis of ketones and aldehydes from carboxylic acid precursors without the over-addition that plagues direct organometallic additions to esters or acid chlorides [1]. The compound incorporates a neopentyl-like 3,3-dimethyl substitution pattern that distinguishes it from less sterically encumbered Weinreb amides, imparting unique steric and hydrophobic properties relevant to procurement decisions in medicinal chemistry and natural product synthesis programs [2].

Why N-Methoxy-N,3,3-trimethylbutanamide Cannot Be Replaced by Generic Weinreb Amides Without Analytical Verification


Weinreb amides are not interchangeable commodity reagents. The steric environment adjacent to the carbonyl directly modulates both the yield of amide formation from hindered carboxylic acid precursors and the diastereoselectivity of subsequent nucleophilic additions [1]. The 3,3-dimethyl substitution in this compound creates a β-branched neopentyl architecture that is sterically distinct from the α-branched pivaloyl-derived Weinreb amide (CAS 64214-60-4) and the less hindered 3-methyl analog (CAS 147356-77-2). These structural differences manifest in quantifiable property shifts — including a LogP increase of approximately 0.4 units versus both comparators — that affect chromatographic behavior, solubility, and the steric course of downstream transformations . Unverified substitution risks introducing impurities from incomplete amide coupling or altered reactivity profiles that can compromise multi-step synthetic sequences, particularly in complex natural product total synthesis where stereochemical fidelity is paramount .

Quantitative Differentiation Evidence: N-Methoxy-N,3,3-trimethylbutanamide Versus Closest Weinreb Amide Analogs


LogP Differentiation: Enhanced Lipophilicity Versus 3-Methyl and Pivaloyl Weinreb Amide Comparators

N-Methoxy-N,3,3-trimethylbutanamide exhibits a computed LogP of 1.44, which is approximately 0.39 to 0.53 log units higher than the two closest Weinreb amide analogs . This difference reflects the contribution of the additional methylene spacer and the full 3,3-dimethyl substitution pattern, which together increase hydrophobic surface area relative to both N-methoxy-N,3-dimethylbutanamide (LogP 1.05) and N-methoxy-N,2,2-trimethylpropanamide (LogP 0.91–1.05) .

Lipophilicity Chromatographic retention Partition coefficient

Molecular Weight and Rotatable Bond Distinction Versus Pivaloyl-Derived Weinreb Amide

The target compound has a molecular weight of 159.23 Da (C₈H₁₇NO₂), which is 14.03 Da heavier than both N-methoxy-N,2,2-trimethylpropanamide and N-methoxy-N,3-dimethylbutanamide (each 145.20 Da, C₇H₁₅NO₂) due to the additional methylene group . With two rotatable bonds, the compound possesses conformational flexibility at the C2–C3 bond that is absent in the pivaloyl-derived analog where the tert-butyl group is directly attached to the carbonyl carbon . This extra degree of freedom allows the sterically demanding 3,3-dimethyl group to adopt conformations that can minimize 1,3-allylic strain during nucleophilic attack, potentially influencing the stereochemical outcome of additions to the Weinreb amide carbonyl [1].

Molecular descriptor Physicochemical property SAR building block

Synthesis Viability from Hindered Carboxylic Acids: Class-Level Yield Benchmarking via Pivalic Acid Weinreb Amide

The parent acid, 3,3-dimethylbutanoic acid, is a sterically hindered β-branched carboxylic acid structurally analogous to pivalic acid. Using the P[NCH₃(OCH₃)]₃ reagent system developed by Niu et al. (2009), the Weinreb amide of the closely related pivalic acid (N-methoxy-N,2,2-trimethylpropanamide) was obtained in 83% isolated yield, while less hindered aliphatic acids routinely exceeded 90% yield [1]. This ~7–17% yield differential is characteristic of sterically hindered substrates and should be anticipated when preparing the target compound from 3,3-dimethylbutanoic acid. An alternative protocol using methanesulfonyl chloride/triethylamine activation reports yields of 59–88% for hindered substrates, providing a practical benchmark range for procurement planning [2]. For comparison, the less hindered N-methoxy-N,3-dimethylbutanamide (from 3-methylbutanoic acid) is expected to form in >90% yield under standard coupling conditions .

Amide coupling Sterically hindered substrate Synthetic yield

Weinreb Amide Chelation-Controlled Mechanism: Universal Over-Addition Prevention with Steric Modulation of Diastereoselectivity

All Weinreb amides share the fundamental mechanistic advantage of forming a stable five-membered metal-chelate tetrahedral intermediate upon nucleophilic addition, which prevents the over-addition that occurs with esters and acid chlorides (where two equivalents of nucleophile add to generate tertiary alcohols) [1]. However, the steric environment of the acyl moiety modulates the diastereoselectivity of additions to chiral Weinreb amides. The 3,3-dimethyl substitution in the target compound introduces β-branching that is one carbon removed from the carbonyl — in contrast to the α-branching of pivaloyl-derived Weinreb amides — creating a distinct steric environment at the reaction center [2]. Literature on chiral Weinreb amide equivalents demonstrates that tert-butyl and related bulky substituents play a critical role in diastereoselective enolate alkylations, with stereochemical outcomes governed by steric interactions between the bulky group and incoming electrophiles [3].

Over-addition suppression Chelate mechanism Diastereoselectivity

Commercial Purity Specifications and Procurement Availability Versus Closest Analogs

N-Methoxy-N,3,3-trimethylbutanamide is commercially available at 98% purity (LeYan, Product No. 1193690) and 95+% purity (Fluorochem, via CymitQuimica and cnreagent) . Pricing from cnreagent lists ¥4,840/2g and ¥8,734/10g for 95+% grade, while LeYan offers inquiry-based pricing for 1g, 5g, and 10g quantities at 98% purity . In comparison, the less sterically demanding N-methoxy-N,3-dimethylbutanamide (CAS 147356-77-2) is available at ¥1,232/250mg (Fluorochem, 95%), indicating a significantly lower unit cost for the simpler analog . The target compound is stocked by multiple suppliers including AKSci (California, USA), LeYan (China), Fluorochem (UK/EU), and CymitQuimica (Spain), providing multi-jurisdiction sourcing options .

Commercial availability Purity specification Procurement benchmark

Parent Acid Physicochemical Profile: pKa and Water Solubility Versus Pivalic Acid

The parent carboxylic acid, 3,3-dimethylbutanoic acid (CAS 1070-83-3), has a predicted pKa of 4.79 ± 0.10, which is approximately 0.25 pKa units higher (weaker acid) than pivalic acid (pKa ~5.03, though values vary by source; comparative data show tert-butylacetic acid as slightly less acidic than acetic acid, pKa ~4.76) . The water solubility of 3,3-dimethylbutanoic acid is 19 g/L at 20 °C, and it exists as a colorless to pale yellow liquid with density 0.912 g/mL at 25 °C, melting point 6.5–8 °C, and boiling point 190 °C at atmospheric pressure [1]. These properties directly impact the workup and purification of the Weinreb amide after synthesis: the moderate water solubility of residual acid requires careful aqueous extraction optimization, and the liquid physical state at room temperature facilitates handling relative to solid hindered acids such as pivalic acid (mp 35 °C) [2].

Acid strength Water solubility Extraction behavior

Optimal Application Scenarios for N-Methoxy-N,3,3-trimethylbutanamide Based on Quantitative Evidence


Synthesis of Sterically Demanding tert-Butyl Isostere Ketones in Medicinal Chemistry SAR Programs

The 3,3-dimethylbutanoyl moiety delivered by this Weinreb amide serves as a neopentyl ketone precursor, providing a tert-butyl isostere with an additional methylene spacer. This architecture is valuable when medicinal chemists need to retain the steric bulk of a tert-butyl group while modulating the distance to the carbonyl, as evidenced by the 0.39 LogP unit increase over the pivaloyl analog . The compound is particularly suited for SAR exploration where incremental lipophilicity tuning is required without introducing aromatic character, leveraging the computed LogP of 1.44 as a quantitative partitioning benchmark [1]. The Weinreb amide mechanism ensures ketone formation without over-addition, critical when the neopentyl ketone product itself would be reactive toward excess organometallic reagent under non-Weinreb conditions [2].

Chiral Building Block for Complex Natural Product Fragment Synthesis (Bryostatin-Type Macrolactones)

Derivatives of N-methoxy-N,3,3-trimethylbutanamide bearing chiral α-substituents — such as (2R)-2-benzyloxy-4-hydroxy-N-methoxy-N,3,3-trimethylbutanamide (CAS 1332652-82-0) and 2-(benzyloxy)-4-(tert-butyldimethylsilyloxy)-N-methoxy-N,3,3-trimethylbutanamide (CAS 1453470-33-1) — have been employed as key intermediates in the stereoselective synthesis of bryostatin fragments . The 3,3-dimethyl group provides the geminal dimethyl substitution pattern characteristic of bryostatin C8 and C18 positions, while the Weinreb amide functionality enables controlled C–C bond formation at the acyl carbon without racemization of the adjacent chiral center [1]. The two rotatable bonds in the N-methoxy-N,3,3-trimethylbutanamide scaffold allow conformational sampling that can accommodate the demanding steric environment of polyoxygenated macrolactone frameworks [2].

Process Chemistry Scale-Up Where Controlled Exothermicity and Single-Addition Ketone Formation Are Critical

For kilo-lab and pilot-plant ketone syntheses, the Weinreb amide approach offers a fundamental safety advantage: the stable chelate intermediate prevents the exothermic runaway associated with direct organometallic addition to acid chlorides . The steric hindrance of the 3,3-dimethyl group, while reducing amide formation yield to an estimated 59–88% range based on hindered substrate data, may provide a compensatory benefit by further suppressing any residual over-addition through steric shielding of the intermediate [1]. The liquid physical state of the parent acid (3,3-dimethylbutanoic acid, mp 6.5–8 °C) facilitates large-scale handling relative to solid hindered acids like pivalic acid (mp 35 °C), reducing the solvent volumes needed for dissolution and transfer [2]. Commercial availability from multiple suppliers across three continents (AKSci in North America, Fluorochem in Europe, LeYan in Asia) mitigates single-source supply chain risk for GMP and non-GMP campaigns alike .

Analytical Reference Standard Sourcing for HPLC Method Development Leveraging Defined LogP

The well-characterized computed LogP of 1.44 and TPSA of 29.54 provide reliable input parameters for reverse-phase HPLC method development, enabling prediction of retention time and optimal gradient conditions before the compound arrives in the laboratory . The MDL number MFCD14707561 and InChIKey QKVOZKAFNVZNHC-UHFFFAOYSA-N provide unambiguous database identifiers for electronic laboratory notebook (ELN) integration and automated inventory management systems [1]. The 98% purity specification (LeYan) with batch-specific quality assurance documentation supports use as an analytical reference standard for impurity profiling in process chemistry workflows, where the 3,3-dimethylbutanamide moiety may appear as a key structural fragment in API intermediates [2].

Quote Request

Request a Quote for n-Methoxy-n,3,3-trimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.